3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one, commonly known as CHC, is a synthetic compound that is widely used in scientific research. It has a molecular formula of C15H9ClO5S and a molecular weight of 336.74 .
Chemical Reactions Analysis
Aromatic compounds like CHC often undergo electrophilic substitution reactions. In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .Scientific Research Applications
Antibacterial and Analgesic Activities
Research has shown that derivatives of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one exhibit notable antibacterial and analgesic activities. A study by Rajesha et al. (2011) elaborated on the synthesis of novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their oxidized versions to 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, demonstrating significant antibacterial activity against various strains of bacteria and analgesic activity in animal models Rajesha, Mahadevan, Satyanarayan, & Naik, 2011.
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural elucidation of this compound and its derivatives. For instance, Chang and Tsai (2018) reported on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols from 3-sulfonyl chromen-4-ones using different synthetic methods, providing insight into the creation of compounds with specific chiral centers Chang & Tsai, 2018.
Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a related compound, shedding light on the molecular arrangement and intermolecular interactions that contribute to its crystalline form Manolov, Morgenstern, & Hegetschweiler, 2012.
Catalytic and Synthesis Applications
In the realm of synthetic organic chemistry, these compounds have been employed as catalysts or intermediates in the synthesis of complex molecules. For example, Chen et al. (2011) described the use of sulfonic acid functionalized ionic liquids for promoting the multicomponent synthesis of chromene derivatives, demonstrating the compound's role in facilitating efficient chemical transformations in water Chen, Zhu, & Su, 2011.
Furthermore, Rao and Desai (2014) investigated the photochromic properties of 3-acylcoumarins, including those with sulfonyl groups, revealing their potential in selective sensing applications Rao & Desai, 2014.
Future Directions
Given the antimicrobial activity of structurally similar compounds , CHC could be further investigated for potential applications in the field of medicine. Additionally, the synthesis and characterization of CHC and related compounds could be explored in more detail to better understand their properties and potential uses.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO5S/c16-10-2-5-12(6-3-10)22(19,20)14-7-9-1-4-11(17)8-13(9)21-15(14)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHLICEUCMOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.